Perflisobutane
Overview
Description
Perflisobutane, also known as perfluoroisobutane, is a fluorocarbon compound with the chemical formula C4F10. It is a colorless, high-density gas that is chemically inert and non-flammable. The structure of this compound consists of a butane skeleton where all hydrogen atoms are replaced by fluorine atoms .
Mechanism of Action
Target of Action
Perfluoroisobutane (PFIB) is a perfluorocarbon counterpart of the hydrocarbon isobutene . It is a highly toxic perfluoroalkene and its primary targets are the respiratory tract . It is highly reactive towards nucleophiles .
Mode of Action
PFIB is highly reactive towards nucleophiles . It hydrolyzes readily to give the relatively innocuous (CF3)2CHCO2H, which readily decarboxylates to give hexafluoropropane . It forms addition compounds with thiols, and it is this reactivity that may be related to its toxicity .
Biochemical Pathways
It is known that pfib is a product of pyrolysis of polytetrafluoroethylene (ptfe), one of the substances invoked to explain polymer fume fever .
Pharmacokinetics
It is known that pfib is a colorless toxic gas which can be absorbed into the body by inhalation .
Result of Action
Inhalation exposure to PFIB may cause severe symptoms of pulmonary edema associated with wheezing, difficulty in breathing, and sputum expectoration . A bluish skin color is also observed .
: Perfluoroisobutene - Wikipedia : PERFLUOROISOBUTENE: POISONOUS CHOKING GAS - MMSL
Preparation Methods
Perflisobutane can be synthesized through the fluorination of isobutane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products. Industrial production methods often involve the use of specialized reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Perflisobutane is known for its chemical inertness, which means it does not readily undergo chemical reactions under normal conditions. under extreme conditions, such as high temperatures or in the presence of strong reagents, it can undergo decomposition to form smaller fluorinated compounds and hydrogen fluoride. Due to its stability, it is not commonly involved in oxidation, reduction, or substitution reactions .
Scientific Research Applications
Perflisobutane has several applications in scientific research and industry:
Ultrasound Contrast Agent: It is used as a gas core in microbubble ultrasound contrast agents for enhanced imaging in medical diagnostics, particularly in the diagnosis of hepatocellular carcinoma.
Fire Extinguishing Agent: Due to its inertness and non-flammability, this compound can replace Halon 1301 in fire extinguishers.
Environmental Studies: Its high global warming potential makes it a subject of study in environmental science to understand its impact on climate change.
Comparison with Similar Compounds
Perflisobutane is part of a group of perfluorinated compounds, which include:
Perfluorobutane (C4F10): Similar to this compound but with a different structural arrangement of fluorine atoms.
Perfluorohexane (C6F14): A longer-chain fluorocarbon with similar inert properties but different physical characteristics such as boiling point and density.
Perfluorooctane (C8F18): Another fluorocarbon with a longer carbon chain, used in various industrial applications for its chemical stability and low surface tension.
This compound is unique due to its specific molecular structure, which provides a balance of high density and chemical inertness, making it suitable for specialized applications like medical imaging and fire suppression .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQIQRBKEGPRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188882 | |
Record name | Perflisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-92-7 | |
Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflisobutane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflisobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLISOBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W4TAI502Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Perfluoroisobutane and how does this influence its properties?
A1: Perfluoroisobutane (C4F10) is a fully fluorinated branched alkane, meaning all hydrogen atoms in its isobutane structure are replaced with fluorine atoms. This unique structure makes it chemically inert and thermally stable. [, , ] The strong carbon-fluorine bonds contribute to its high global warming potential. [, ] Its symmetrical structure also results in a simple rotational spectrum, which has been studied using Fourier Transform microwave spectroscopy. []
Q2: How does Perfluoroisobutane interact with electrons?
A2: Research indicates Perfluoroisobutane exhibits a high electron attachment rate. [] This property makes it relevant in the study of gaseous electronics and plasma physics. [, ]
Q3: What are the analytical techniques used to study Perfluoroisobutane?
A5: Several analytical techniques are employed to characterize and study Perfluoroisobutane. Fourier Transform microwave spectroscopy is used to analyze its rotational spectrum and determine structural parameters. [] Electron attachment studies utilize specialized techniques to measure electron attachment rates and cross-sections. [, ] Additionally, gas chromatography and mass spectrometry techniques can be used for its detection and quantification in various matrices.
Q4: What are the environmental concerns associated with Perfluoroisobutane?
A6: Perfluoroisobutane is a potent greenhouse gas with a high global warming potential. [, ] Its release into the atmosphere contributes to climate change. Therefore, research efforts are focused on understanding its atmospheric lifetime, degradation pathways, and developing strategies for its mitigation and responsible use. [, ] This includes exploring alternative compounds with lower environmental impact.
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